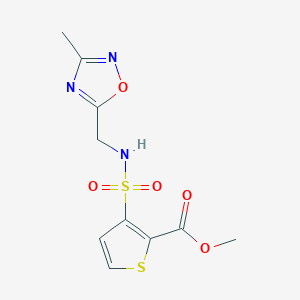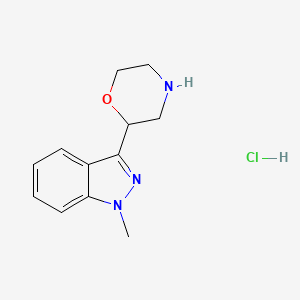
methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. It contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . This compound is a useful research chemical used in the preparation and synthesis of analogs and derivatives of tenoxicam .
Synthesis Analysis
The synthesis of this compound could involve the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of this compound involves a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The 1,2,4-oxadiazole ring is known for its hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This property makes it a versatile component in the synthesis of various complex organic compounds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 293.32 . It has a predicted boiling point of 452.3±55.0 °C and a predicted density of 1.438±0.06 g/cm3 . The compound’s pKa is predicted to be 8.24±0.50 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Substitution and Temperature Effects on Corrosion Inhibition : Research on 1,3,4-oxadiazole derivatives, including those with benzimidazole and thiophene units, shows their effectiveness in corrosion inhibition for mild steel in sulfuric acid. These studies highlight the role of molecular structure in enhancing protective layer formation on metal surfaces, as evidenced by electrochemical and surface analysis techniques (Ammal, Prajila, & Joseph, 2018).
Chemical Synthesis
One-Pot Synthesis of Polyhydroquinoline Derivatives : Utilizing 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, researchers developed a clean and efficient method for synthesizing polyhydroquinoline derivatives. This approach emphasizes the catalyst's role in facilitating high-yield reactions under solvent-free conditions, relevant for creating complex molecules efficiently (Khaligh, 2014).
Photochemical Degradation
Degradation of Crude Oil Components : Studies on methylated benzothiophenes, which share structural similarities with the query compound, have explored their photochemical degradation pathways. These insights are vital for understanding environmental behavior and degradation processes of pollutants, indicating potential applications in environmental chemistry (Andersson & Bobinger, 1996).
Antimicrobial Properties
Synthesis and Antimicrobial Evaluation : Research combining oxadiazole, sulfamoyl, and piperidine groups has led to new compounds with significant antibacterial properties. Such studies underline the importance of structural diversity in drug discovery and the potential for developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).
Molecular Electronics
Methylation of Sydnone N-oxides : Investigations into the methylation of sydnone N-oxides, which are structurally related to oxadiazoles, provide insights into electronic structure manipulation. These findings have implications for designing molecular electronics, highlighting the role of precise chemical modifications in tailoring electronic properties (Bohle, McQuade, Perepichka, & Zhang, 2007).
Safety And Hazards
The compound is classified under GHS06, indicating that it is toxic . The hazard statements associated with it are H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Therefore, precautionary measures such as avoiding inhalation or skin contact, and not eating, drinking, or smoking while handling this compound should be taken .
Propiedades
IUPAC Name |
methyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5S2/c1-6-12-8(18-13-6)5-11-20(15,16)7-3-4-19-9(7)10(14)17-2/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJFKTGSMDTBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2659413.png)

![N-(sec-butyl)-2-(2-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2659417.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2659418.png)




![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2659424.png)

![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide](/img/structure/B2659426.png)
![2-[(Carbamoylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/structure/B2659428.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2659432.png)